5-Bromothiazole-2(3H)-thione
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Overview
Description
5-Bromothiazole-2(3H)-thione is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a thione group at the 2-position. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromothiazole-2(3H)-thione can be synthesized through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the reaction of 2-amino-5-bromothiazole with phosphoric acid and nitric acid, followed by treatment with hypophosphorous acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through processes such as steam distillation and vacuum fractionation .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazole-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
5-Bromothiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: Utilized in the production of pharmaceuticals and performance materials.
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity . In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
- 2-Amino-5-bromothiazole
- 2,5-Dibromothiazole
- Benzothiazole derivatives
Comparison: 5-Bromothiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits a broader range of biological activities and has been more extensively studied for its potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOUWEFHDPKPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=S)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693003 |
Source
|
Record name | 5-Bromo-1,3-thiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63329-71-5 |
Source
|
Record name | 5-Bromo-1,3-thiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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